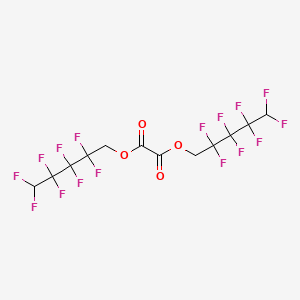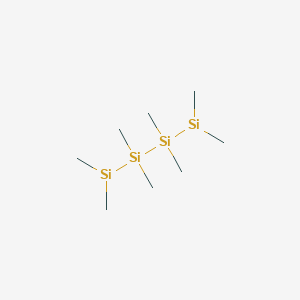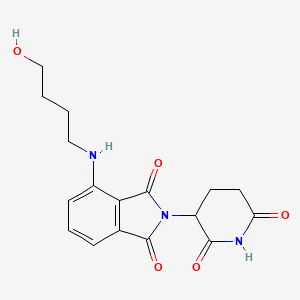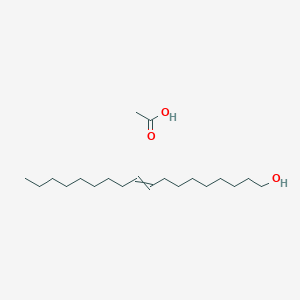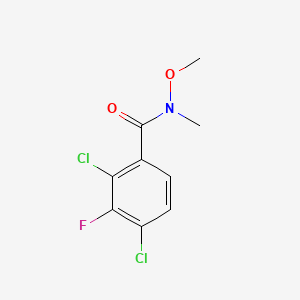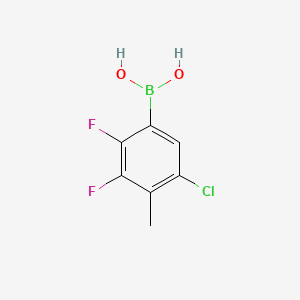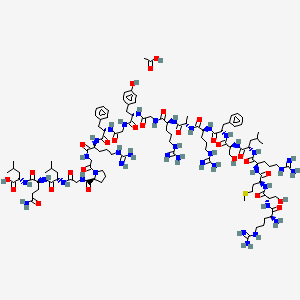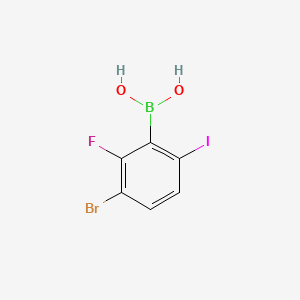
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid is a boronic acid derivative with the molecular formula Br(F)C6H5(I)B(OH)2 . This compound is notable for its unique combination of bromine, fluorine, and iodine substituents on the phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. The process includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Addition of an iodine atom to the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound often utilize advanced halogenation techniques under controlled conditions to ensure high purity and yield. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the halogenation process .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex molecules. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then couples with an electrophilic partner .
Comparación Con Compuestos Similares
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 3-Iodophenylboronic acid
- 4-Amino-3-fluorophenylboronic acid hydrochloride
Comparison: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid is unique due to its specific combination of bromine, fluorine, and iodine substituents, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over molecular structure .
Propiedades
Fórmula molecular |
C6H4BBrFIO2 |
|---|---|
Peso molecular |
344.71 g/mol |
Nombre IUPAC |
(3-bromo-2-fluoro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
Clave InChI |
MAJOJVFETFZFTN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1F)Br)I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


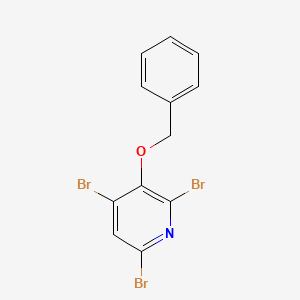
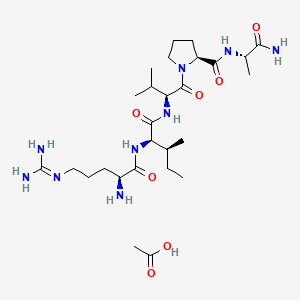

![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
